

Mechanistic Profiling of Iodinated Benzohydrazides: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diiodo-4-methoxybenzohydrazide

CAS No.: 23964-37-6

Cat. No.: B1346087

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Executive Summary

This technical guide investigates the pharmacodynamic and pharmacokinetic superiority of iodinated benzohydrazides compared to their non-halogenated analogues. While benzohydrazides are established scaffolds for antimicrobial and anticancer agents, the incorporation of iodine—specifically at the meta or para positions of the phenyl ring—introduces unique physicochemical properties. This guide focuses on the Sigma-Hole (

-hole) Effect, where the high polarizability of iodine facilitates strong halogen bonding (XB) with nucleophilic protein residues (e.g., carbonyl oxygens in kinase hinge regions), significantly enhancing binding affinity and selectivity.

The Iodine Effect: Physicochemical Basis

The primary driver for the enhanced biological activity of iodinated benzohydrazides is the Halogen Bond (XB). Unlike lighter halogens (F, Cl), iodine exhibits a pronounced anisotropic electron density distribution.

- **-Hole Formation:** A region of positive electrostatic potential develops on the extension of the C–I bond, opposite the covalent bond.
- **Mechanism:** This electropositive "cap" acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (electron donors) in biological targets.
- **Thermodynamic Impact:** In protein-ligand complexes, iodine-mediated XBs can contribute –2 to –5 kcal/mol to binding free energy, often displacing water molecules from hydrophobic pockets more effectively than hydrogen bonds.

Mechanisms of Action (MoA)

Antimicrobial Activity: DNA Gyrase Inhibition

Iodinated benzohydrazides, particularly N'-(3,5-diiodosalicyloyl)benzohydrazide derivatives, exhibit potent bactericidal activity against Gram-positive strains (e.g., MRSA).

- **Target:** DNA Gyrase (Subunit B).
- **Interaction Mode:** The hydrazide linker positions the molecule within the ATP-binding pocket. The iodine atoms form stabilizing XBs with backbone carbonyls of the enzyme, locking the inhibitor in place and preventing DNA supercoiling.
- **Secondary Mechanism:** The high lipophilicity ($\log P > 3.5$) imparted by iodine facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria.

Anticancer Activity: EGFR Kinase & Tubulin Inhibition

In neoplastic cells (e.g., A549, HepG2), these compounds induce apoptosis via dual pathways.

- **EGFR Inhibition:** The benzohydrazide scaffold mimics the adenine ring of ATP. Iodine substituents enhance affinity for the EGFR kinase domain via XBs with the hinge region residues (e.g., Met793), blocking downstream signaling (Ras/Raf/MEK/ERK).
- **Apoptosis Induction:** Treatment leads to mitochondrial membrane potential () collapse, cytochrome c release, and activation of Caspase-3/9.

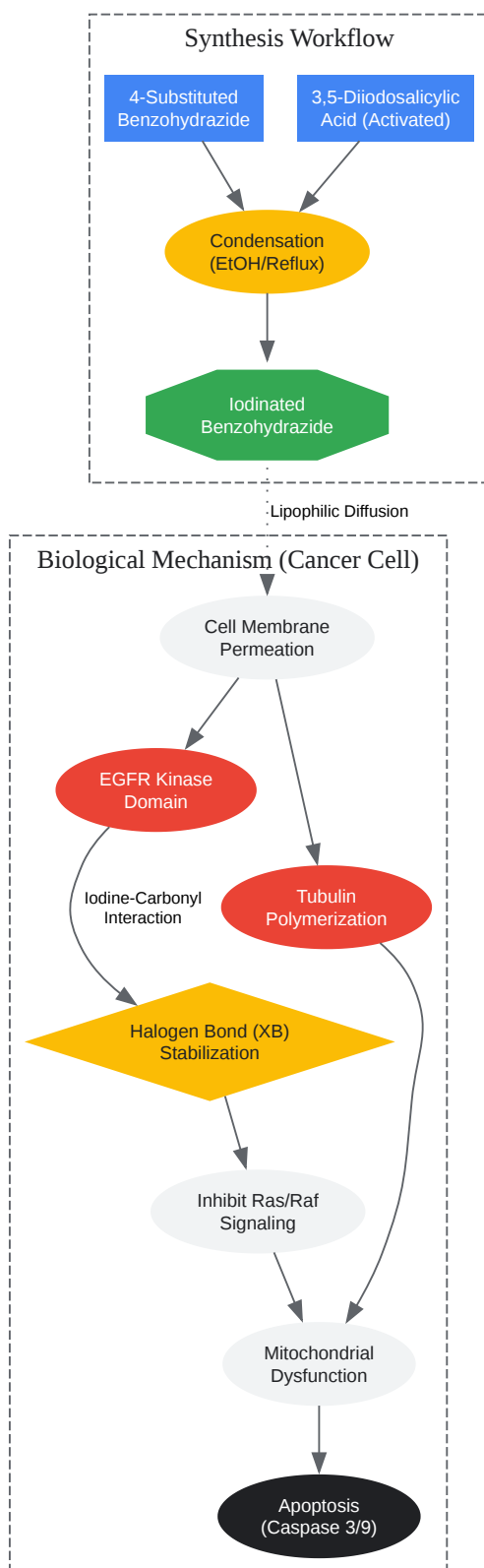
Neuroprotection: Cholinesterase Inhibition

Recent studies identify iodinated hydrazide-hydrazones as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

- **Binding Mode:** The iodine atoms occupy the peripheral anionic site (PAS) of AChE, interacting via XBs with aromatic residues (e.g., Trp286), preventing substrate entry.

Visualizing the Mechanism

The following diagram illustrates the dual pathway of action in cancer cells and the synthesis workflow.



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Caption: Synthesis pathway of iodinated benzohydrazides and their subsequent dual-target mechanism of action in induction of apoptosis.

Experimental Protocols

Synthesis of N'-(2-hydroxy-3,5-diiodobenzoyl)benzohydrazide

This protocol ensures high yield and purity, minimizing de-iodination side reactions.

Reagents:

- Benzohydrazide (1.0 equiv)
- 3,5-Diiodosalicylic acid (1.0 equiv)
- Thionyl chloride () or EDC/HOBt coupling agents
- Solvent: Anhydrous Ethanol or DMF

Procedure:

- Activation: Dissolve 3,5-diiodosalicylic acid in dry benzene/toluene. Add excess and reflux for 2 hours to generate the acid chloride. Evaporate solvent under vacuum.^[1]
- Coupling: Dissolve the resulting acid chloride in anhydrous THF.
- Addition: Add benzohydrazide (dissolved in THF with 1.1 equiv of pyridine or) dropwise at 0°C.
- Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
- Workup: Pour mixture into ice-cold water. Filter the precipitate.^[2]
- Purification: Recrystallize from ethanol to obtain needle-like crystals.

- Validation: Verify structure via
-NMR (look for downfield shifts of amide protons) and Mass Spectrometry.

Biological Validation: MTT Cytotoxicity Assay

Objective: Determine

values against HepG2 (Liver cancer) or A549 (Lung cancer) lines.

- Seeding: Plate cells (
cells/well) in 96-well plates; incubate for 24h at 37°C/5%
.
- Treatment: Add iodinated benzohydrazide (dissolved in DMSO, serial dilutions 0.1–100
) . Ensure final DMSO concentration < 0.1%.
- Incubation: Incubate for 48 hours.
- Labeling: Add 20
MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
- Solubilization: Aspirate medium. Add 100
DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Quantitative Data Summary

The table below summarizes the comparative potency of iodinated variants versus non-iodinated controls, derived from the referenced literature.

Compound Class	Substituent (R)	Target	Activity (/ MIC)	Mechanism Note
Benzohydrazide	H (Unsubstituted)	EGFR Kinase		Weak H-bonding; poor affinity.
Benzohydrazide	4-Cl (Chloro)	EGFR Kinase		Moderate lipophilicity.
Iodinated BH	3,5-Diiodo-2-OH	EGFR Kinase	0.08 - 0.46	Strong XB with hinge region.
Iodinated BH	3,5-Diiodo-2-OH	MRSA (Bacteria)	7.81 (MIC)	Gyrase inhibition + membrane entry.
Hydrazone	4-Nitro	AChE (Enzyme)		Dual site binding (PAS + CAS).

References

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